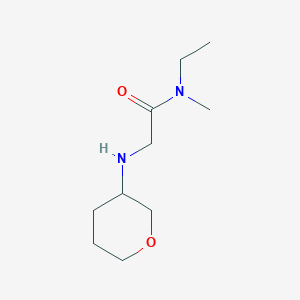
4-(Oxan-3-ylamino)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-3-ylamino)pyridine-2-carbonitrile, also known as OAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-ylamino)pyridine-2-carbonitrile is not yet fully understood. However, it has been proposed that this compound inhibits the activity of enzymes such as HIV reverse transcriptase and DNA polymerase by binding to their active sites. This leads to the inhibition of viral replication and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the growth of fungi and bacteria, indicating its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Oxan-3-ylamino)pyridine-2-carbonitrile in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 4-(Oxan-3-ylamino)pyridine-2-carbonitrile. One potential direction is the development of this compound-based antiviral drugs for the treatment of HIV and other viral infections. Another direction is the exploration of this compound's potential as an antimicrobial agent for the treatment of fungal and bacterial infections. Additionally, further research could be conducted to understand the mechanism of action of this compound and its potential applications in other fields such as material science.
Synthesis Methods
The synthesis of 4-(Oxan-3-ylamino)pyridine-2-carbonitrile involves the reaction of 4-bromo-2-cyanopyridine with 3-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The reaction leads to the formation of this compound, which can be purified by column chromatography. This method has been reported to yield this compound in high purity and yield.
Scientific Research Applications
4-(Oxan-3-ylamino)pyridine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been found to be a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, which makes it a potential candidate for the development of antiviral drugs.
Properties
IUPAC Name |
4-(oxan-3-ylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-11-6-9(3-4-13-11)14-10-2-1-5-15-8-10/h3-4,6,10H,1-2,5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEJIWCOXJAPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)



![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)

![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
